molecular formula C9H9IOS B14048406 1-(5-Iodo-2-mercaptophenyl)propan-1-one

1-(5-Iodo-2-mercaptophenyl)propan-1-one

Cat. No.: B14048406
M. Wt: 292.14 g/mol
InChI Key: RSSJAUATDOKOTL-UHFFFAOYSA-N
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Description

1-(5-Iodo-2-mercaptophenyl)propan-1-one is a halogenated aryl ketone featuring a propan-1-one backbone attached to a phenyl ring substituted with an iodine atom at the 5-position and a mercapto (-SH) group at the 2-position. For example, 1-(3-Iodo-5-mercaptophenyl)propan-2-one (CAS 1806700-20-8), a positional isomer, has a molar mass of 292.14 g/mol, a predicted boiling point of 355.5°C, and a pKa of 5.76 . These properties suggest that the iodo and mercapto groups influence solubility, stability, and acidity compared to non-halogenated or sulfur-free analogs.

Properties

Molecular Formula

C9H9IOS

Molecular Weight

292.14 g/mol

IUPAC Name

1-(5-iodo-2-sulfanylphenyl)propan-1-one

InChI

InChI=1S/C9H9IOS/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,12H,2H2,1H3

InChI Key

RSSJAUATDOKOTL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)I)S

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-Iodo-2-mercaptophenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-iodo-2-mercaptobenzene and propanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(5-Iodo-2-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

1-(5-Iodo-2-mercaptophenyl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its reactive mercapto group.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with biological macromolecules.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-Iodo-2-mercaptophenyl)propan-1-one involves its interaction with molecular targets through its reactive functional groups:

    Molecular Targets: The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or protein modification.

    Pathways Involved: The compound can interfere with cellular redox balance and signal transduction pathways, potentially leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Table 2: Physicochemical Comparison

Compound Molar Mass (g/mol) Boiling Point (°C) Notable Properties
This compound* 306.14† ~355‡ High density, acidic -SH group
1-(4-Bromophenyl)propan-1-one 213.06 N/A Halogen-dependent reactivity
4-FMC (HCl salt) 231.67 N/A Water-soluble, CNS activity

*Predicted values based on positional isomer ; †Calculated for C9H9IOS; ‡From .

Hydroxy- and Alkoxy-Substituted Propanones

In contrast, the mercapto group in the target compound has a lower pKa (~5.76 vs. ~10 for phenols), increasing its nucleophilicity and metal-binding capacity.

Biological Activity

1-(5-Iodo-2-mercaptophenyl)propan-1-one is an organic compound notable for its unique structural features, including a propan-1-one backbone and a 5-iodo-2-mercaptophenyl group. The presence of iodine enhances its reactivity, which is pivotal for its biological activity. This article delves into the compound's biological properties, focusing on its antimicrobial and anticancer potential, mechanisms of action, and comparative analysis with similar compounds.

  • Molecular Formula : C₉H₉IOS
  • Molecular Weight : 292.14 g/mol
  • CAS Number : 1806411-46-0

The compound's structure contributes significantly to its biological interactions, particularly through the mercapto group (-SH) that can form covalent bonds with thiol-containing proteins, potentially altering their functionality .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . The mechanism likely involves the disruption of microbial cell membranes or interference with essential metabolic pathways through thiol interactions.

Case Study : A study evaluating various derivatives of mercapto phenyl compounds found that the iodine substitution in this compound significantly enhanced its antibacterial efficacy against Gram-positive bacteria compared to its bromine and chlorine counterparts.

Anticancer Properties

The compound has also shown potential as an anticancer agent . Its ability to induce apoptosis in cancer cells has been attributed to the interaction of the mercapto group with critical cellular proteins involved in cell survival and proliferation.

Research Findings :
A recent investigation demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability of various cancer cell lines, indicating its potential as a therapeutic agent . The compound's IC₅₀ values were reported at concentrations lower than those of structurally similar compounds, suggesting superior potency.

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Bond Formation : The mercapto group can react with thiol groups in proteins, leading to functional alterations.
  • Halogen Bonding : The iodine atom may participate in halogen bonding interactions that influence the compound's biological behavior.
  • Cell Cycle Interference : Evidence suggests that the compound may disrupt key phases of the cell cycle in cancer cells, promoting apoptosis.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameDescription
1-(5-Bromo-2-mercaptophenyl)propan-1-oneSimilar structure but contains a bromine atom instead of iodine.
1-(5-Chloro-2-mercaptophenyl)propan-1-oneContains a chlorine atom instead of iodine, affecting reactivity.
1-(5-Fluoro-2-mercaptophenyl)propan-1-oneFeatures a fluorine atom, altering its chemical properties.
1-Chloro-1-(5-iodo-2-mercaptophenyl)propan-2-oneContains a chloro group; comparison reveals differences in reactivity.

The unique iodine substitution in this compound enhances its reactivity and biological interactions compared to these analogs .

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